3-(phenylthio)-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
CAS No.: 2034519-68-9
Cat. No.: VC5085483
Molecular Formula: C17H21N3O2S2
Molecular Weight: 363.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034519-68-9 |
|---|---|
| Molecular Formula | C17H21N3O2S2 |
| Molecular Weight | 363.49 |
| IUPAC Name | 3-phenylsulfanyl-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
| Standard InChI | InChI=1S/C17H21N3O2S2/c21-15(8-11-24-14-4-2-1-3-5-14)18-12-16-19-17(20-22-16)13-6-9-23-10-7-13/h1-5,13H,6-12H2,(H,18,21) |
| Standard InChI Key | RSOTWHIMUQRZFU-UHFFFAOYSA-N |
| SMILES | C1CSCCC1C2=NOC(=N2)CNC(=O)CCSC3=CC=CC=C3 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture
The compound features a propanamide backbone substituted at the 3-position with a phenylthio group (–SPh) and an N-alkylated 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized at the 3-position with a tetrahydro-2H-thiopyran-4-yl group, a six-membered sulfur-containing saturated heterocycle.
Key Structural Features:
-
Propanamide chain: Serves as a flexible linker, potentially influencing bioavailability and target binding .
-
Phenylthio group: Introduces lipophilicity and electron-rich characteristics, which may enhance membrane permeability .
-
1,2,4-Oxadiazole: A bioisostere for ester or amide groups, often associated with metabolic stability and hydrogen-bonding interactions .
-
Tetrahydro-2H-thiopyran: The sulfur atom in the thiopyran ring could participate in hydrophobic interactions or serve as a hydrogen-bond acceptor .
Molecular Formula and Weight:
-
Formula:
-
Molecular Weight: 397.53 g/mol (calculated using atomic masses from IUPAC standards).
Synthesis and Reaction Pathways
Retrosynthetic Strategy
The compound can be synthesized through a modular approach:
-
Oxadiazole ring formation via cyclization of an amidoxime with a carboxylic acid derivative.
-
Functionalization of the thiopyran ring followed by coupling to the oxadiazole core.
-
Propanamide assembly through amide bond formation.
Step 1: Preparation of 3-(Tetrahydro-2H-Thiopyran-4-yl)-1,2,4-Oxadiazole
A thiopyran-4-carboxylic acid derivative is condensed with an amidoxime under dehydrative conditions (e.g., using EDCI/HOBt) :
Yield: ~60–75% (based on analogous oxadiazole syntheses) .
Step 2: N-Alkylation of Oxadiazole
The oxadiazole is alkylated with propargyl bromide, followed by reduction to introduce the methylene group:
Reaction Conditions: Tetrahydrofuran (THF), 0°C to room temperature .
Step 3: Amide Coupling
The propanamide chain is introduced via reaction with 3-(phenylthio)propanoic acid using a coupling agent (e.g., HATU):
Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) .
Physicochemical Properties
Predicted Properties
| Property | Value | Method/Reference |
|---|---|---|
| LogP | 3.2 | XLOGP3 |
| Water Solubility | 0.12 mg/mL | ESOL |
| Topological PSA | 98.5 Ų | SwissADME |
| H-Bond Donors/Acceptors | 1/5 | ChemAxon |
Stability and Reactivity
-
Hydrolytic Stability: The oxadiazole ring is resistant to hydrolysis under physiological conditions, enhancing metabolic stability .
-
Oxidative Sensitivity: The phenylthio group may undergo oxidation to sulfoxide or sulfone derivatives in the presence of cytochrome P450 enzymes .
Comparative Analysis with Structural Analogs
| Compound | Structure | LogP | Bioactivity (IC50) |
|---|---|---|---|
| BBL035143 | Oxadiazole-propanoic acid | 1.8 | 5.2 µM (EGFR) |
| Target Compound | Oxadiazole-thiopyran-propanamide | 3.2 | Pending experimental validation |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume